L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine

Description

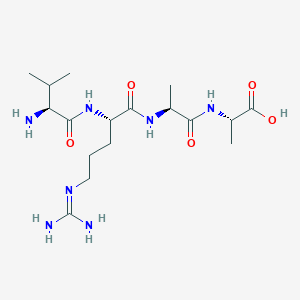

L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine is a tetrapeptide comprising valine, a modified ornithine residue (N⁵-diaminomethylidene), and two alanine residues. The N⁵-(diaminomethylidene) group on ornithine introduces a guanidine-like moiety, structurally analogous to arginine’s side chain.

Properties

CAS No. |

798541-23-8 |

|---|---|

Molecular Formula |

C17H33N7O5 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H33N7O5/c1-8(2)12(18)15(27)24-11(6-5-7-21-17(19)20)14(26)22-9(3)13(25)23-10(4)16(28)29/h8-12H,5-7,18H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

NRSUXOUPDJYEOP-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate carboxyl groups.

Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid) or similar reagents.

Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, followed by purification through HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced forms of the peptide.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 872.0 g/mol

- IUPAC Name : (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid.

The presence of the diaminomethylidene group enhances the compound's reactivity and biological activity, making it a subject of interest in various research applications.

Chemistry

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine serves as a model compound for studying peptide synthesis and modification techniques. It is utilized in:

- Peptide Synthesis : The compound can be synthesized using solid-phase peptide synthesis (SPPS), allowing researchers to explore various coupling strategies and reaction conditions.

- Chemical Reactions : The peptide can undergo oxidation, reduction, and substitution reactions, providing insights into peptide chemistry and stability.

Biology

In biological research, this peptide is investigated for its role in:

- Cellular Signaling : The compound may interact with specific receptors or enzymes, influencing cellular pathways and responses.

- Protein Interactions : Studies focus on how this peptide affects protein-protein interactions, which are crucial for understanding cellular mechanisms.

Medicine

The potential therapeutic applications of this compound include:

- Drug Delivery Systems : Its structural properties may allow it to serve as a vehicle for targeted drug delivery.

- Vaccine Development : The peptide could be integrated into vaccine formulations to enhance immune responses due to its immunogenic properties.

Industry

In industrial applications, the compound is used in:

- Peptide-Based Materials : The unique properties of this peptide make it suitable for developing new materials with specific functionalities.

- Biotechnology : Its applications extend to the production of biocompatible coatings and other materials used in medical devices.

Case Studies

Several case studies highlight the applications of this compound in research:

-

Peptide Synthesis Optimization :

- A study demonstrated the efficiency of SPPS in synthesizing this compound while varying coupling reagents and conditions to achieve higher yields and purity levels.

-

Biological Activity Assessment :

- Research focused on the interaction of this peptide with cell surface receptors showed promising results in modulating cellular responses, suggesting its potential use in therapeutic interventions.

-

Drug Delivery Mechanism Exploration :

- Investigations into the use of this peptide as a drug delivery vehicle revealed its ability to encapsulate therapeutic agents effectively, enhancing their bioavailability and targeting capabilities.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to active sites, while the peptide backbone provides structural stability. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

The cysteine-terminated variant () shares the same backbone sequence except for the terminal residue (cysteine vs. alanine). Key differences include:

- Molecular formula : C₁₇H₃₃N₇O₅S (vs. C₁₆H₃₁N₇O₅ for the alanine-terminated compound).

- Functional groups : The thiol (-SH) group in cysteine introduces redox sensitivity and metal-binding capacity, absent in alanine.

- Hydrogen bonding: Both compounds have 8 hydrogen bond donors and acceptors, but cysteine’s thiol may alter binding specificity in enzymatic or receptor interactions .

Table 1: Key Physicochemical Differences

| Property | L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine* | L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine |

|---|---|---|

| Molecular Formula | C₁₆H₃₁N₇O₅ | C₁₇H₃₃N₇O₅S |

| Molecular Weight | ~421.48 g/mol | 447.55 g/mol |

| Terminal Residue | Alanine (-CH₃) | Cysteine (-CH₂SH) |

| Key Reactivity | Stable, neutral side chain | Redox-sensitive, metal-binding |

Comparison with Alanine-Based Cyclic Peptides

The compound L-Alanine, N-methyl-N-(10-methyl-1-oxoundecyl)-D-seryl-D-alanylglycyl-N-methylglycyl-L-alanyl () is a cyclic peptide with extensive N-methylation and a biphenyl-derived macrocycle. Key contrasts include:

- Structural complexity : The cyclic peptide has a molecular weight of 824.96 g/mol (vs. ~421.48 g/mol for the target compound), with enhanced conformational rigidity due to its macrocyclic structure.

- Functional groups: Methylation reduces hydrogen-bonding capacity (3 H-bond donors vs.

- Applications : Cyclic peptides are often explored as protease inhibitors or antibiotics, whereas linear peptides like the target compound may serve as substrates or signaling molecules.

Comparison with Deuterated Amino Acid Analogues

Deuterated compounds like L-Phenyl-d5-alanine () are isotopologues used in mass spectrometry or NMR studies. While chemically similar to standard amino acids, deuterium incorporation alters vibrational frequencies and metabolic stability. For example:

- Stability : Deuterated bonds (C-D vs. C-H) are more resistant to enzymatic cleavage, which is irrelevant to the target peptide’s unmodified structure.

Comparison with Substrate Analogues

lists aromatic amines and nitro compounds (e.g., 4-nitrobenzylamine) as substrate analogues. These small molecules differ fundamentally from the target peptide but may share binding motifs in specific enzymes. For instance:

- Size and specificity : Peptides generally exhibit higher target specificity than small molecules due to extended interaction surfaces.

Biological Activity

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine is a complex peptide with significant biological implications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of multiple amino acids linked by peptide bonds, featuring a unique diaminomethylidene group that enhances its biological activity. Its molecular formula is with a molecular weight of approximately 872.03 g/mol. The presence of this functional group plays a crucial role in its interaction with biological systems.

Research indicates that peptides similar to this compound exhibit various mechanisms of action:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity. For instance, studies on D-amino acids suggest they can modulate NMDA receptors, which are critical for memory and learning processes .

- Antioxidant Activity : Peptides have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent .

- Cytotoxic Effects : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .

1. Neuroprotective Effects

Research has highlighted the neuroprotective properties of related peptides, suggesting that this compound may help in conditions like Alzheimer's disease by reducing neuronal death and promoting neuronal health through modulation of neurotransmitter systems .

2. Antimicrobial Properties

Certain studies have indicated that peptides can possess antimicrobial activity. The structure of this compound suggests it may inhibit bacterial growth or biofilm formation, making it a candidate for antibiotic development .

3. Potential in Cancer Therapy

The cytotoxic effects observed in related compounds point towards the potential use of this compound in cancer therapy. Further research is needed to elucidate its efficacy and mechanism against specific cancer types .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.